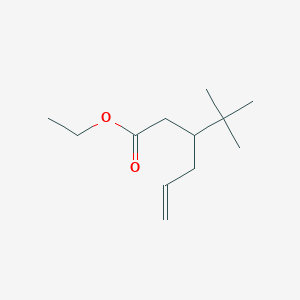
Ethyl 3-tert-butylhex-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-tert-butylhex-5-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester has a unique structure that includes a tert-butyl group, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-tert-butylhex-5-enoate can be synthesized through esterification reactions. One common method involves the reaction of 3-tert-butylhex-5-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-tert-butylhex-5-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 3-tert-butylhex-5-enoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: 3-tert-butylhex-5-enoic acid and ethanol.
Reduction: 3-tert-butylhex-5-en-1-ol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-tert-butylhex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism by which ethyl 3-tert-butylhex-5-enoate exerts its effects depends on the specific reaction or application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparación Con Compuestos Similares
Ethyl 3-tert-butylhex-5-enoate can be compared to other esters such as ethyl acetate and ethyl propionate. While all these compounds share the ester functional group, this compound is unique due to the presence of the tert-butyl group and the double bond in its structure. This uniqueness can influence its reactivity and applications in various fields.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Ethyl propionate: Used in flavorings and fragrances.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavoring agents.
Propiedades
Número CAS |
87995-25-3 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
ethyl 3-tert-butylhex-5-enoate |
InChI |
InChI=1S/C12H22O2/c1-6-8-10(12(3,4)5)9-11(13)14-7-2/h6,10H,1,7-9H2,2-5H3 |
Clave InChI |
WDIPQKSBIHVEQD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC=C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)


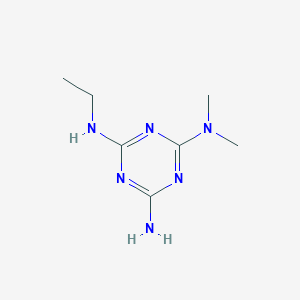
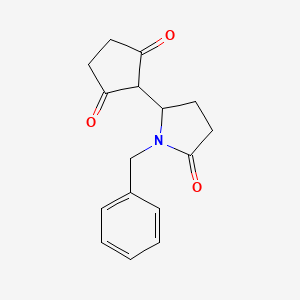
![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)
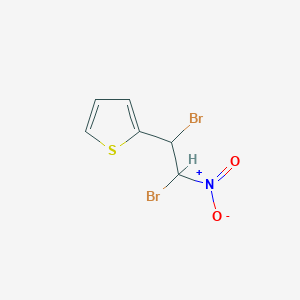
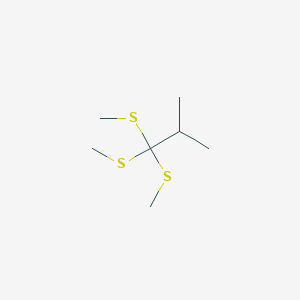

![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)

![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
